molecular formula C7H4BrClO4S B6166020 6-bromo-1,3-dioxaindane-5-sulfonyl chloride CAS No. 5279-48-1

6-bromo-1,3-dioxaindane-5-sulfonyl chloride

Cat. No.: B6166020
CAS No.: 5279-48-1
M. Wt: 299.53 g/mol
InChI Key: NVDQVTRUYIIQHM-UHFFFAOYSA-N
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Description

6-bromo-1,3-dioxaindane-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4BrClO4S. It is known for its unique structure, which includes a bromine atom, a sulfonyl chloride group, and a 1,3-dioxaindane moiety. This compound is used in various fields, including pharmaceuticals and material sciences, due to its diverse chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,3-dioxaindane-5-sulfonyl chloride typically involves the bromination of 1,3-dioxaindane followed by sulfonylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and sulfonylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1,3-dioxaindane-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

6-bromo-1,3-dioxaindane-5-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-1,3-dioxaindane-5-sulfonyl chloride involves its ability to interact with nucleophiles and participate in substitution reactions. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamide, sulfonate, and sulfonothioate derivatives, which have diverse biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-1,3-dioxaindane-5-sulfonyl chloride is unique due to its combination of a bromine atom, a sulfonyl chloride group, and a 1,3-dioxaindane moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

CAS No.

5279-48-1

Molecular Formula

C7H4BrClO4S

Molecular Weight

299.53 g/mol

IUPAC Name

6-bromo-1,3-benzodioxole-5-sulfonyl chloride

InChI

InChI=1S/C7H4BrClO4S/c8-4-1-5-6(13-3-12-5)2-7(4)14(9,10)11/h1-2H,3H2

InChI Key

NVDQVTRUYIIQHM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC(=C(C=C2O1)Br)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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